molecular formula C16H15IN2O2 B11692527 2-iodo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide

2-iodo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide

Cat. No.: B11692527
M. Wt: 394.21 g/mol
InChI Key: UILHCSSSQHFRJE-WOJGMQOQSA-N
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Description

2-iodo-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide is an organic compound with the molecular formula C16H15IN2O2 It is characterized by the presence of an iodine atom, a methoxyphenyl group, and a benzohydrazide moiety

Preparation Methods

The synthesis of 2-iodo-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide typically involves the condensation of 2-iodobenzohydrazide with 4-methoxyacetophenone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-iodo-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-iodo-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-iodo-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-iodo-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide include other benzohydrazide derivatives with different substituents. For example:

  • 2-iodo-N’-[1-(4-methoxyphenyl)ethylidene]benzohydrazide
  • 2-iodo-N’-[(E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The uniqueness of 2-iodo-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide lies in its specific combination of functional groups, which can influence its properties and behavior in various contexts.

Properties

Molecular Formula

C16H15IN2O2

Molecular Weight

394.21 g/mol

IUPAC Name

2-iodo-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]benzamide

InChI

InChI=1S/C16H15IN2O2/c1-11(12-7-9-13(21-2)10-8-12)18-19-16(20)14-5-3-4-6-15(14)17/h3-10H,1-2H3,(H,19,20)/b18-11+

InChI Key

UILHCSSSQHFRJE-WOJGMQOQSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1I)/C2=CC=C(C=C2)OC

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1I)C2=CC=C(C=C2)OC

Origin of Product

United States

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